![molecular formula C21H13N3O4 B12461185 2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide](/img/structure/B12461185.png)
2-nitro-N'-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide is a complex organic compound with the molecular formula C21H13N3O4. It is known for its unique structure, which includes a nitro group, a phenanthrene moiety, and a benzohydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 10-oxophenanthrene-9-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The phenanthrene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-amino-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide.
Oxidation: Phenanthrenequinone derivatives.
Substitution: Alkylated benzohydrazide derivatives.
Scientific Research Applications
2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are key enzymes in the apoptotic pathway . Additionally, it may interact with DNA, causing damage and triggering cell death.
Comparison with Similar Compounds
Similar Compounds
N’-(10-oxophenanthren-9(10H)-ylidene)benzohydrazide: Similar structure but lacks the nitro group.
2-nitro-N’-(10-oxo-9(10H)-phenanthrenylidene)benzohydrazide: Very similar structure with slight variations in the positioning of functional groups.
Uniqueness
2-nitro-N’-[(9E)-10-oxophenanthren-9(10H)-ylidene]benzohydrazide is unique due to the presence of both a nitro group and a phenanthrene moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H13N3O4 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(10-hydroxyphenanthren-9-yl)imino-2-nitrobenzamide |
InChI |
InChI=1S/C21H13N3O4/c25-20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)22-23-21(26)17-11-5-6-12-18(17)24(27)28/h1-12,25H |
InChI Key |
WIMKDQDGAOIRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC(=O)C4=CC=CC=C4[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)
![1-(4-bromobenzyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B12461134.png)
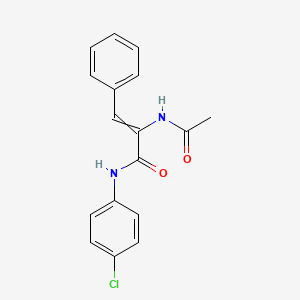

![4-(acetylamino)-N-(4-chlorophenyl)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12461144.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)alaninamide](/img/structure/B12461145.png)
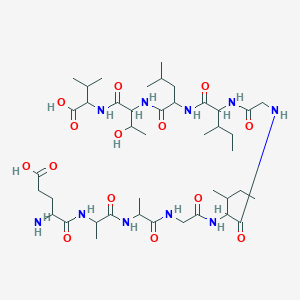
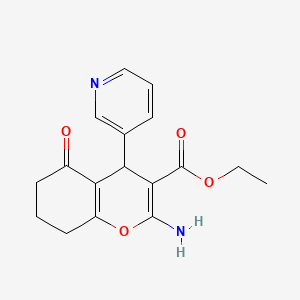
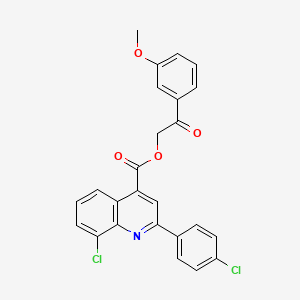
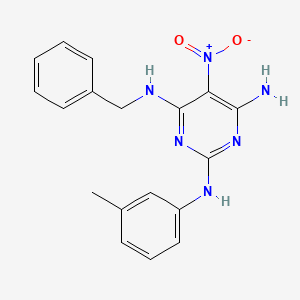
![5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12461178.png)
